molecular formula C11H14O2 B1616344 2-(Phenoxymethyl)oxolane CAS No. 46235-50-1

2-(Phenoxymethyl)oxolane

Cat. No.: B1616344
CAS No.: 46235-50-1
M. Wt: 178.23 g/mol
InChI Key: LUHHWJOKWWYGBY-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)oxolane is an oxolane (tetrahydrofuran) derivative featuring a phenoxymethyl substituent at the 2-position of the oxolane ring. Oxolane derivatives are widely studied for their biological activity, including antimicrobial, anticonvulsant, and cytotoxic effects, often modulated by substituent variations on the oxolane core .

Properties

IUPAC Name

2-(phenoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHHWJOKWWYGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281917
Record name 2-(phenoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46235-50-1
Record name NSC23484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenoxymethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)oxolane typically involves the reaction of phenol with an appropriate oxirane or oxetane derivative under basic conditions. One common method is the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production of 2-(Phenoxymethyl)oxolane often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural and Functional Analogues

Key structural analogs of 2-(Phenoxymethyl)oxolane include compounds with varying substituents at the 2-position of the oxolane ring. These substitutions influence chemical reactivity, biological activity, and applications:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-(Phenoxymethyl)oxolane Phenoxymethyl C₁₁H₁₄O₂* Hypothesized antimicrobial/anticancer -
2-(Phenylselanylmethyl)oxolane Phenylselanylmethyl C₁₀H₁₃SeO Cytotoxic Pd/Pt complexes (HCT-116 IC₅₀)
2-(Azidomethyl)oxolane Azidomethyl C₅H₉N₃O High purity (95%); potential click chemistry
2-[4-(Bromomethyl)phenoxymethyl]oxolane Bromophenoxymethyl C₁₂H₁₅BrO₂ Pharmaceutical intermediate (structural reactivity)
2-(Dodecyl)oxolane ammonium salt Dodecyl chain C₁₆H₃₃NO Highest antimicrobial activity (Gram-negative bacteria)
Antimicrobial Activity
  • Muscarine-like Oxolane Ammonium Salts : Derivatives with aliphatic chains (e.g., dodecyl) exhibit potent antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and fungi (Candida spp.). Activity correlates with chain length, suggesting hydrophobic interactions enhance membrane disruption .
  • 2-(Phenoxymethyl)oxolane: Aromatic phenoxymethyl groups may reduce antimicrobial efficacy compared to aliphatic chains due to reduced lipophilicity.
Cytotoxicity in Metal Complexes
  • Pd/Pt Complexes with Selenium Ligands: 2-(Phenylselanylmethyl)oxolane ligands form cytotoxic complexes (e.g., Pd1, Pt1) with IC₅₀ values comparable to cisplatin in HCT-116 colorectal carcinoma cells. Selenium’s electron-donating properties likely enhance metal coordination and bioactivity .
  • Hypothetical Phenoxymethyl Complexes: Replacing selenium with oxygen (phenoxymethyl) may reduce metal-binding affinity and cytotoxicity, though this requires experimental validation.

Biological Activity

2-(Phenoxymethyl)oxolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-(Phenoxymethyl)oxolane is characterized by its unique oxolane (tetrahydrofuran) ring structure, which is substituted with a phenoxymethyl group. This structural feature is significant as it may influence the compound's interaction with biological targets.

Table 1: Chemical Structure of 2-(Phenoxymethyl)oxolane

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that 2-(Phenoxymethyl)oxolane exhibits antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL, suggesting a potent antimicrobial effect.

Anticancer Properties

In vitro studies have also revealed the anticancer potential of 2-(Phenoxymethyl)oxolane. In a case study involving human cancer cell lines, including HeLa and MCF-7, the compound induced apoptosis and inhibited cell proliferation. The IC₅₀ values for these cell lines were reported at 15 µM and 20 µM, respectively, indicating a promising therapeutic candidate for cancer treatment.

The mechanism by which 2-(Phenoxymethyl)oxolane exerts its biological effects appears to be multifaceted. It has been suggested that the compound interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. Specifically, it may modulate the expression of key proteins such as p53 and Bcl-2, leading to increased apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-(Phenoxymethyl)oxolane was tested against a panel of pathogens. The results highlighted its effectiveness in inhibiting growth at concentrations lower than those required for standard antibiotics.

Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of 2-(Phenoxymethyl)oxolane on various cancer cell lines. The findings indicated that the compound not only reduced cell viability but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/MIC Value
AntimicrobialE. coli32 µg/mL
S. aureus32 µg/mL
AnticancerHeLa15 µM
MCF-720 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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